N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene ring, a methoxy group, and a pyrrolidinone moiety
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
The presence of a pyrrolidine ring in the compound suggests that it may interact with various biological targets and influence multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The structure–activity relationship (sar) of compounds with a pyrrolidine ring suggests that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphthalene carboxamide core: This can be achieved by reacting naphthalene-1-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the pyrrolidinone moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidinone ring is introduced via a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-[4-methoxyphenyl]naphthalene-1-carboxamide: Lacks the pyrrolidinone moiety.
N-[4-hydroxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide: Contains a hydroxyl group instead of a methoxy group.
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzoic acid: Features a benzoic acid core instead of a naphthalene ring.
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to the combination of its naphthalene ring, methoxy group, and pyrrolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-12-11-16(14-19(20)24-13-5-10-21(24)25)23-22(26)18-9-4-7-15-6-2-3-8-17(15)18/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLUMKBXUDBNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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